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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant
species, particularly within the Boraginaceae family. PAs are a large group of heterocyclic
secondary metabolites known for their biological activities, including significant hepatotoxicity.
The toxicity of these compounds is a major concern in herbal medicine and for livestock that
may graze on PA-containing plants. A thorough understanding of the chemical structure and
stereochemistry of individual PAs like (+)-Intermedine is crucial for toxicological studies, the
development of analytical detection methods, and potential derivatization for pharmaceutical
applications. This guide provides a comprehensive overview of the chemical structure, absolute
stereochemistry, and methods for the structural elucidation of (+)-Intermedine.

Chemical Structure and Properties

(+)-Intermedine is a monoester pyrrolizidine alkaloid. Its structure consists of a necine base,
retronecine, esterified with a necic acid, (2S,3R)-2,3-dihydroxy-2-isopropylbutanoic acid. The
molecular formula of (+)-Intermedine is C15H25NO5, and its molecular weight is 299.36 g/mol

Stereochemistry and Absolute Configuration
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The stereochemistry of (+)-Intermedine is critical to its biological activity. The molecule
contains multiple chiral centers, and its absolute configuration has been determined through
spectroscopic analysis and its chemical relationship to other compounds of known
stereochemistry. The systematic IUPAC name for (+)-Intermedine, which precisely defines its
stereochemistry, is [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yllmethyl (2S)-2-
hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate.

The designation "(+)" in its name indicates that it is dextrorotatory, meaning it rotates the plane
of polarized light in a clockwise direction. The specific rotation is a key physical constant for
chiral molecules.

Table 1: Physicochemical Properties of (+)-Intermedine

Property Value Source

Molecular Formula C15H25N05 PubChem
Molecular Weight 299.36 g/mol PubChem
CAS Number 10285-06-0 PubChem

[(7TR,8R)-7-hydroxy-5,6,7,8-
tetrahydro-3H-pyrrolizin-1-

IUPAC Name yllmethyl (2S)-2-hydroxy-2- PubChem
[(AR)-1-hydroxyethyl]-3-

methylbutanoate

Note: Specific experimental values for optical rotation and melting point are not consistently
reported in readily available literature.

Structural Elucidation of (+)-Intermedine:
Experimental Protocols

The structural elucidation of (+)-Intermedine, like other pyrrolizidine alkaloids, involves a
combination of isolation from natural sources and characterization using various spectroscopic
techniques.
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Isolation and Purification

A general protocol for the extraction and isolation of pyrrolizidine alkaloids from plant material is
as follows:

o Extraction: The dried and powdered plant material is typically extracted with an organic
solvent such as methanol or ethanol, often using techniques like maceration or Soxhlet
extraction to ensure efficient removal of the alkaloids.

o Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to
separate the basic alkaloids from other plant constituents. The extract is acidified, and non-
alkaloidal compounds are removed by extraction with a non-polar organic solvent. The acidic
agueous layer containing the protonated alkaloids is then basified, and the free alkaloids are
extracted into a solvent like chloroform or dichloromethane.

o Chromatographic Purification: The resulting crude alkaloid mixture is further purified using
chromatographic techniques. Column chromatography using silica gel or alumina is a
common first step, followed by preparative thin-layer chromatography (TLC) or high-
performance liquid chromatography (HPLC) to isolate the pure (+)-Intermedine.

Spectroscopic Analysis

The definitive structure and stereochemistry of (+)-Intermedine are determined through a
combination of the following spectroscopic methods:

* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful
tools for elucidating the carbon-hydrogen framework of the molecule.

o 1H NMR: Provides information on the number and connectivity of protons. Chemical shifts,
coupling constants (J-values), and multiplicity patterns are used to assign protons to
specific positions in the molecule.

o 13C NMR: Reveals the number of unique carbon atoms and their chemical environment.

o 2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
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Correlation) are essential to establish the connectivity between protons and carbons, and

to assemble the complete molecular structure.

o Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS
experiments provide valuable information about the different structural components, such as

the necine base and the necic acid.

» X-ray Crystallography: This technique provides the most definitive three-dimensional
structure of a molecule. However, it requires the compound to be in a crystalline form, which
can be challenging to obtain for some natural products. To date, no public X-ray crystal
structure of (+)-Intermedine has been reported.

Visualization of the Chemical Structure

The following diagram illustrates the chemical structure of (+)-Intermedine, highlighting its key

functional groups and stereocenters.
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Caption: Chemical structure of (+)-Intermedine.

Logical Workflow for Structural Elucidation

The process of identifying and characterizing (+)-Intermedine from a plant source follows a

logical experimental workflow.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
and Stereochemistry of (+)-Intermedine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7855035#chemical-structure-and-stereochemistry-of-
intermedine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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